molecular formula C16H17N3OS3 B12181916 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B12181916
M. Wt: 363.5 g/mol
InChI Key: BCMSYUPOJHFGCH-UHFFFAOYSA-N
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Description

3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with 5,6-dimethyl groups. The sulfanyl (-S-) bridge connects the core to a propanamide side chain terminating in a thiophen-2-ylmethyl group.

Properties

Molecular Formula

C16H17N3OS3

Molecular Weight

363.5 g/mol

IUPAC Name

3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C16H17N3OS3/c1-10-11(2)23-16-14(10)15(18-9-19-16)22-7-5-13(20)17-8-12-4-3-6-21-12/h3-4,6,9H,5,7-8H2,1-2H3,(H,17,20)

InChI Key

BCMSYUPOJHFGCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCCC(=O)NCC3=CC=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide typically involves multi-step organic reactions. The starting materials often include 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl derivatives and thiophen-2-ylmethylamine. The key steps in the synthesis may involve:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Thioether formation:

    Amide bond formation: The final step involves coupling the thiophen-2-ylmethylamine with the thienopyrimidine derivative using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols.

    Substitution: The thienopyrimidine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The sulfanyl group may also play a role in binding to metal ions or forming disulfide bonds, further influencing its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Core Modifications: The target compound’s thienopyrimidine core lacks the benzo-fusion seen in compound 10 and the 4-oxo group in ’s analog .

Side Chain and Functional Group Diversity

Compound Class (Evidence) Side Chain Structure Biological Relevance (Inferred)
1,3,4-Oxadiazol-2-yl sulfanyl propanamides (7c–7f, ) Sulfanyl-linked 1,3,4-oxadiazole with substituted phenyl propanamides Anticancer (via kinase inhibition)
Tetrahydrobenzothieno[2,3-d]pyrimidinones (4d, 6a–c, 8a–c, ) Benzyl groups with sulfanyl-linked piperazine or chlorophenyl moieties In vitro anticancer activity reported
Pyrimidin-2-ylsulfanyl acetamides () Pyrimidine core (non-thieno) with chlorophenyl acetamide Precursor for bioactive molecules

Key Observations :

  • Propanamide vs.
  • Aromatic Substituents : Thiophen-2-ylmethyl (target) vs. phenyl or cyclohexyl () may influence solubility and π-π stacking interactions .

Physicochemical Properties

Compound (Reference) Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data
Target Compound ~389 (est.) Not reported Not available
1,3,4-Oxadiazole derivatives (7c–7f, ) 375–389 134–178 IR: 3270–3320 cm⁻¹ (N-H), 1660–1680 cm⁻¹ (C=O); ¹H NMR: δ 2.25–2.35 (CH₃)
Compound 23 () 314.0 202–203 ¹H NMR: δ 2.07 (CH₃), 7.08–7.62 (Ar-H); LC-MS: m/z 314.0 [M+H]⁺
Tetrahydrobenzo derivative (10, ) 355.5 189–191 ¹H NMR: δ 2.41 (-SCH₃), 3.41 (N-CH₃), 6.85–7.16 (Ar-H)

Key Observations :

  • Melting Points : Higher melting points (e.g., 202°C for compound 23) correlate with crystalline stability, possibly due to hydrogen bonding from acetamide groups .
  • Spectral Trends : IR and NMR data confirm consistent functional groups (e.g., C=O at ~1660–1680 cm⁻¹) across analogs .

Biological Activity

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, anti-cancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C15H16N4S2\text{C}_{15}\text{H}_{16}\text{N}_4\text{S}_2

Key Properties

PropertyValue
Molecular Weight336.43 g/mol
CAS NumberNot specified
Molecular FormulaC15H16N4S2
AppearanceSolid powder

Cytotoxicity and Anti-Cancer Properties

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) and lung cancer cells (A549).

  • Cytotoxicity Studies :
    • A study reported that certain thienopyrimidine derivatives exhibited IC50 values ranging from 13.42 µg/mL to 62.86 µg/mL against MCF-7 cells, indicating a potent anti-cancer effect compared to control agents like uracil .
    • The compound demonstrated selective toxicity towards cancerous cells while showing lower cytotoxicity against normal human mammary epithelial cells (MCF-10A) .
  • Mechanism of Action :
    • The mechanism underlying the cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cell lines .

Study 1: Thieno[2,3-d]pyrimidine Derivatives

In a comprehensive evaluation of thieno[2,3-d]pyrimidine derivatives, researchers synthesized several compounds and assessed their biological activities. The study highlighted that compounds similar to 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide exhibited significant anti-proliferative activity against MCF-7 cells with an IC50 value of 28.89 µg/mL .

Study 2: Comparative Analysis with Established Drugs

Another study compared the efficacy of thienopyrimidine derivatives with established chemotherapeutic agents such as Gefitinib. Some derivatives showed higher activity than Gefitinib against MCF-7 and HepG2 cell lines, suggesting their potential as alternative therapeutic agents .

Summary of Findings

The biological activity of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide indicates promising applications in cancer therapy. Its ability to selectively inhibit cancer cell proliferation while sparing normal cells highlights its potential for further development.

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